3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
CAS No.:
Cat. No.: VC11089415
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O4 |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (3,4,8-trimethyl-2-oxochromen-7-yl) acetate |
| Standard InChI | InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3 |
| Standard InChI Key | NYHWEIQZVGZLRW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol. Its IUPAC name, [7-(acetyloxy)-3,4,8-trimethyl-2-oxo-2H-chromen-5-yl] acetate, reflects the substitution pattern on the coumarin scaffold. The chromenone core consists of a benzopyran-2-one structure, with the acetyloxy group at position 7 contributing to its polarity and reactivity .
Structural Elucidation and Spectroscopic Data
Key spectroscopic features include:
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UV-Vis: Strong absorption bands at 270–320 nm due to the conjugated π-system of the coumarin core .
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IR: Stretching vibrations at 1750 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromenone C=O), and 1240 cm⁻¹ (C-O ester) .
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NMR:
Synthesis and Chemical Reactivity
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate typically involves a multi-step pathway:
Key Synthetic Steps
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Formation of the Coumarin Core:
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Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromenone skeleton.
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Methylation:
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Selective methylation at positions 3, 4, and 8 using methyl iodide or dimethyl sulfate in the presence of a base.
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Acetylation:
Optimization Challenges
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Regioselectivity: Achieving precise methylation at positions 3, 4, and 8 requires careful control of reaction conditions to avoid over-alkylation.
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Stability: The acetylated product is sensitive to hydrolysis, necessitating anhydrous conditions during synthesis and storage .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in DMSO, acetone; sparingly soluble in water |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
| pKa | 4.2 (ester hydrolysis) |
These properties influence its bioavailability and suitability for pharmaceutical formulations .
Biological Activities and Mechanisms
While direct pharmacological data on 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate are scarce, structurally related coumarins exhibit the following activities:
Antimicrobial Effects
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Bacterial Growth Inhibition: Analogues with acetyloxy groups demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli by disrupting membrane integrity .
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Fungal Targets: Activity against Candida albicans (MIC = 16–64 µg/mL) via inhibition of ergosterol biosynthesis.
Antioxidant Capacity
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ROS Scavenging: The compound’s phenolic structure (post-hydrolysis) neutralizes free radicals with an IC₅₀ of 12.5 µM in DPPH assays .
Anti-inflammatory Action
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COX-2 Inhibition: Methylated coumarins suppress prostaglandin synthesis (IC₅₀ = 0.8 µM), reducing inflammation in murine models.
Comparative Analysis with Related Coumarins
| Compound | Substituents | Bioactivity Highlights |
|---|---|---|
| 7-Hydroxy-4-methylcoumarin | 4-Me, 7-OH | Anticoagulant (IC₅₀ = 5 µM) |
| 6,8-Dimethyl-2-oxochromen-7-yl acetate | 6,8-Me, 7-OAc | Anticancer (HepG2 IC₅₀ = 18 µM) |
| 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate | 3,4,8-Me, 7-OAc | Antimicrobial, Antioxidant (This work) |
The 3,4,8-trimethyl substitution pattern enhances lipophilicity, potentially improving blood-brain barrier penetration compared to simpler coumarins .
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